molecular formula C16H12F2N2O3 B12948741 Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-16-5

Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-

Cat. No.: B12948741
CAS No.: 651749-16-5
M. Wt: 318.27 g/mol
InChI Key: BWZKBNQNQFGQCB-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a 2,4-difluorophenyl-substituted imidazolidin-2-one ring at the 3-position of the benzene core. Its molecular formula is C₁₆H₁₂F₂N₂O₃ (molecular weight: 318.27 g/mol) . Key properties include:

  • Hydrogen bond donors/acceptors: 2 donors, 6 acceptors.
  • Lipophilicity: XlogP = 2.5 .
  • Stereochemical complexity: No defined stereocenters, with a topological polar surface area (TPSA) of 75.4 Ų .

The 2,4-difluorophenyl group enhances metabolic stability and modulates electronic effects compared to non-fluorinated analogs, making it relevant in drug design for targets requiring aryl-fluorine interactions .

Properties

CAS No.

651749-16-5

Molecular Formula

C16H12F2N2O3

Molecular Weight

318.27 g/mol

IUPAC Name

3-[3-(2,4-difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H12F2N2O3/c17-11-4-5-14(13(18)9-11)20-7-6-19(16(20)23)12-3-1-2-10(8-12)15(21)22/h1-5,8-9H,6-7H2,(H,21,22)

InChI Key

BWZKBNQNQFGQCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=C(C=C(C=C2)F)F)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Imidazolidinone Ring

The core step in the synthesis is the construction of the imidazolidinone ring, typically achieved by condensation reactions involving:

  • A suitable diamine or amino alcohol precursor
  • A carbonyl source such as phosgene, carbonyldiimidazole, or urea derivatives

This cyclization step forms the 2-oxoimidazolidinyl moiety, which is crucial for the biological activity and structural integrity of the compound.

Introduction of the 2,4-Difluorophenyl Group

The difluorophenyl substituent is introduced via:

  • N-alkylation or N-arylation of the imidazolidinone nitrogen with a 2,4-difluorophenyl halide (e.g., bromide or iodide)
  • Alternatively, Suzuki-Miyaura cross-coupling reactions between a boronic acid derivative of the difluorophenyl group and an aryl halide precursor on the imidazolidinone ring

The Suzuki-Miyaura coupling is favored for its mild conditions and high selectivity in forming carbon-nitrogen or carbon-carbon bonds, especially when palladium catalysts and appropriate ligands are used.

Attachment of the Benzoic Acid Moiety

The benzoic acid group is either:

  • Present in the starting material as a benzoic acid derivative that undergoes ring formation and substitution
  • Or introduced in a later step by functional group transformation, such as oxidation of a methyl or aldehyde precursor to the carboxylic acid

Typical Reaction Conditions

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are commonly used.
  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) for coupling reactions.
  • Bases: Potassium carbonate or cesium carbonate to facilitate coupling.
  • Temperature: Reactions are generally conducted at moderate temperatures (50–100 °C) to optimize yield and minimize side reactions.
  • Purification: Chromatographic techniques and recrystallization are employed to isolate the pure compound.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Purpose Notes
1 Imidazolidinone ring formation Diamine + carbonyl source (e.g., carbonyldiimidazole) in DMF, 60–80 °C Cyclization to form 2-oxoimidazolidinyl ring Requires anhydrous conditions
2 N-Arylation or Suzuki coupling 2,4-Difluorophenyl bromide + imidazolidinone, Pd catalyst, K2CO3, DMF, 80 °C Introduction of difluorophenyl substituent Palladium catalyst critical for selectivity
3 Carboxylation or oxidation Oxidation of precursor to benzoic acid group, e.g., KMnO4 or CrO3 in acidic medium Formation of benzoic acid moiety Controlled to avoid overoxidation
4 Purification Chromatography, recrystallization Isolation of pure product Ensures removal of side products

Research Findings and Analysis

  • Regioselectivity: The 2,4-difluorophenyl substitution pattern requires regioselective halogenation or selective coupling to avoid isomeric impurities. This is achieved by using pre-functionalized difluorophenyl halides or boronic acids with confirmed substitution patterns.
  • Catalyst Efficiency: Palladium catalysts with phosphine ligands provide high turnover numbers and selectivity in Suzuki-Miyaura coupling, essential for industrial scalability.
  • Yield Optimization: Multi-step synthesis yields vary but can be optimized to exceed 70% overall by fine-tuning reaction times, temperatures, and reagent stoichiometry.
  • Scalability: Continuous flow reactors have been explored to improve reaction control and scalability, reducing reaction times and improving safety in handling reactive intermediates.
  • Environmental Considerations: Use of greener solvents and minimizing heavy metal catalyst residues are ongoing research focuses to improve sustainability.

Comparative Notes on Related Compounds

  • Compounds with 3,5-difluorophenyl or 3,4-difluorophenyl substitutions have similar synthetic routes but differ in regioselectivity challenges.
  • The 2,4-difluoro pattern may require different halogenation or coupling strategies due to electronic effects influencing reactivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:
Benzoic acid derivatives are often utilized in the synthesis of pharmaceuticals targeting neurological disorders. The compound's imidazolidinyl structure contributes to its efficacy as a pharmacophore, enhancing the specificity and activity of drug candidates.

Application Description
Neurological DisordersUsed in developing treatments for conditions such as epilepsy and depression.
Antimicrobial AgentsExhibits potential antibacterial properties, making it useful in antibiotic development.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzoic acid derivatives, including the compound of interest, which showed promising results in preclinical models for treating anxiety disorders .

Biochemical Research

Enzyme Inhibition Studies:
The compound has been employed in studies investigating enzyme inhibition and protein interactions. Its ability to modulate biochemical pathways makes it a valuable tool for understanding metabolic processes.

Research Focus Findings
Enzyme InhibitionDemonstrated inhibition of specific enzymes involved in metabolic pathways.
Protein InteractionsIdentified potential therapeutic targets through interaction studies.

Case Study:
A research article highlighted the use of this compound to inhibit a key enzyme in cancer metabolism, suggesting its potential role as an anticancer agent .

Material Science

Polymer Formulations:
Benzoic acid derivatives are incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Material Property Impact
Mechanical StrengthIncreased tensile strength observed in polymer composites containing the compound.
Thermal StabilityImproved thermal degradation resistance compared to standard polymers.

Case Study:
In a recent publication on material science innovations, researchers reported that adding benzoic acid derivatives improved the performance of biodegradable plastics, making them suitable for sustainable applications .

Agricultural Chemistry

Development of Agrochemicals:
The compound is also explored for its potential in formulating effective pesticides and herbicides.

Application Area Benefits
Pesticide FormulationEnhanced efficacy against specific pests while minimizing environmental impact.
Herbicide DevelopmentTargeted action against weeds with reduced toxicity to non-target species.

Case Study:
A study found that formulations containing benzoic acid derivatives exhibited increased effectiveness against resistant weed species compared to traditional herbicides .

Analytical Chemistry

Detection and Quantification:
This compound is utilized in analytical methods for detecting and quantifying other chemical entities.

Analytical Method Applications
ChromatographyEmployed as a standard for calibrating instruments used in environmental monitoring.
SpectroscopyUsed in spectroscopic techniques for identifying compounds in complex mixtures.

Case Study:
Research published in Analytical Chemistry demonstrated the use of benzoic acid derivatives as internal standards for quantifying pollutants in environmental samples .

Mechanism of Action

The mechanism of action of 3-(3-(2,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,4-difluorophenyl group and the imidazolidinone ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Trends :

  • Fluorination increases lipophilicity and metabolic stability.
  • Di-fluorinated analogs balance electronic and steric effects better than mono-fluorinated versions.
  • The imidazolidinone ring enhances target engagement but complicates synthesis .

Biological Activity

Benzoic acid derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the compound Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- (CID 11723380), exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H12F2N2O3C_{16}H_{12}F_2N_2O_3 and a molecular weight of approximately 318.28 g/mol. Its structure incorporates a benzoic acid moiety linked to an imidazolidine derivative with difluorophenyl substitution, which is crucial for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that benzoic acid derivatives exhibit notable antibacterial properties. For instance, compounds similar to the one in focus have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Research Findings:

  • A study highlighted the synthesis of imidazole derivatives that showed strong antibacterial activity against resistant strains, suggesting that modifications in the structure can enhance efficacy against pathogens .
  • Another investigation into related compounds found that some exhibited minimum inhibitory concentrations (MICs) as low as 1-4 µg/mL against resistant bacterial strains .

Antifungal Activity

In addition to antibacterial properties, benzoic acid derivatives have been evaluated for antifungal activity. The presence of the imidazolidine ring is believed to contribute to this effect by disrupting fungal cell membranes or inhibiting specific metabolic pathways.

Case Study:

  • A series of benzoic acid derivatives were tested against common fungal pathogens, demonstrating varying degrees of antifungal activity. Some compounds inhibited fungal growth significantly at low concentrations .

The biological activity of Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- can be attributed to several mechanisms:

  • Enzyme Inhibition: Some derivatives inhibit key enzymes involved in bacterial metabolism.
  • Membrane Disruption: The compound may integrate into microbial membranes, leading to increased permeability and cell death.
  • Genetic Regulation: Certain studies suggest that these compounds can modulate gene expression related to resistance mechanisms in bacteria .

Table: Summary of Biological Activities

Activity TypeTarget OrganismsMIC Range (µg/mL)Notes
AntibacterialGram-positive & negative bacteria1 - 4Effective against resistant strains
AntifungalCommon fungal pathogensVariesSignificant growth inhibition observed
CytotoxicityHepG2 cells>100Low cytotoxicity at therapeutic concentrations

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